

# Physicochemical properties of 1-(2-Benzyloxy-ethyl)-piperazine

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## Compound of Interest

Compound Name: 1-(2-Benzyloxy-ethyl)-piperazine

Cat. No.: B1356599

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An In-Depth Technical Guide to the Physicochemical Properties of **1-(2-Benzyloxy-ethyl)-piperazine**

## Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.<sup>[1][2][3]</sup> A candidate molecule with optimal biological activity but poor physicochemical characteristics is often destined for failure in later, more costly stages of development.<sup>[2][4]</sup>

This technical guide provides a comprehensive analysis of the core physicochemical properties of **1-(2-Benzyloxy-ethyl)-piperazine**, a piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to impart aqueous solubility and modulate basicity. The addition of the benzyloxy-ethyl substituent introduces significant lipophilicity and other structural features that modulate these properties. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both established data and field-proven experimental methodologies to characterize this and similar compounds.

## Molecular and Chemical Identity

The starting point for any physicochemical characterization is the unambiguous identification of the molecule's structure and fundamental properties. **1-(2-Benzyloxy-ethyl)-piperazine** is

comprised of a central piperazine ring, which provides two basic nitrogen centers, linked via an ethyl ether to a benzyl group. This combination of a hydrophilic amine core and a lipophilic aromatic moiety dictates its behavior in biological systems.

Table 1: Core Chemical Identifiers for **1-(2-Benzyloxy-ethyl)-piperazine**

Property	Value	Source(s)
Chemical Name	1-(2-Benzyloxy-ethyl)-piperazine	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	Piperazine, 1-[2-(phenylmethoxy)ethyl]-	<a href="#">[5]</a>
CAS Number	4981-85-5	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub> O	<a href="#">[5]</a>
Molecular Weight	220.31 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Chemical Structure	A piperazine ring N-substituted with a 2-(benzyloxy)ethyl group.	

## Ionization Constant (pKa)

The ionization constant is arguably one of the most critical physicochemical parameters for any drug candidate containing ionizable groups. For **1-(2-Benzyloxy-ethyl)-piperazine**, the two nitrogen atoms of the piperazine ring are basic and will exist in a protonated (charged) state depending on the pH of the surrounding environment. The pKa dictates the degree of ionization, which directly impacts solubility, membrane permeability, and receptor binding.

The parent piperazine molecule is a weak base with two pKa values for its conjugate acids, typically around 5.3-5.7 and 9.7-9.8.[\[10\]](#)[\[11\]](#) The substitution on one of the nitrogens in **1-(2-Benzyloxy-ethyl)-piperazine** will alter these values. The electron-withdrawing effect of the ether oxygen in the benzyloxy-ethyl side chain is expected to slightly reduce the basicity (lower the pKa) of the tertiary amine compared to a simple alkyl substituent like in 1-ethylpiperazine.[\[10\]](#)[\[12\]](#) The distal secondary amine's pKa is also likely to be influenced. Precise determination

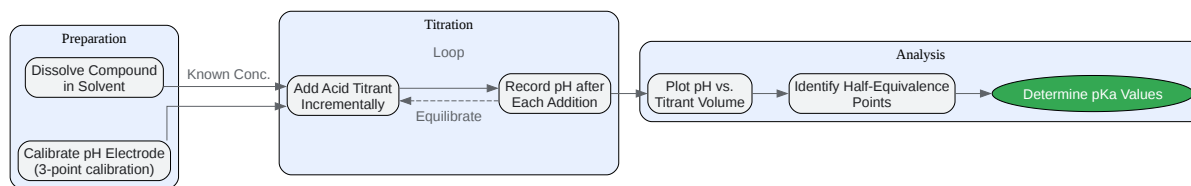
is essential for predicting its behavior in physiological compartments like the stomach (low pH) and intestine (higher pH).

## Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.<sup>[10][13]</sup> It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally.

### Methodology:

- **Preparation:** A precise amount of **1-(2-Benzoyloxy-ethyl)-piperazine** is dissolved in deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M).
- **Calibration:** The pH electrode is calibrated at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).<sup>[10]</sup>
- **Titration:** The solution is placed in a thermostated vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.
- **Data Acquisition:** The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- **Analysis:** A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. For a diprotic base, two inflection points will be observed.



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Caption: Workflow for pKa determination via potentiometric titration.

## Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding.<sup>[4]</sup> It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

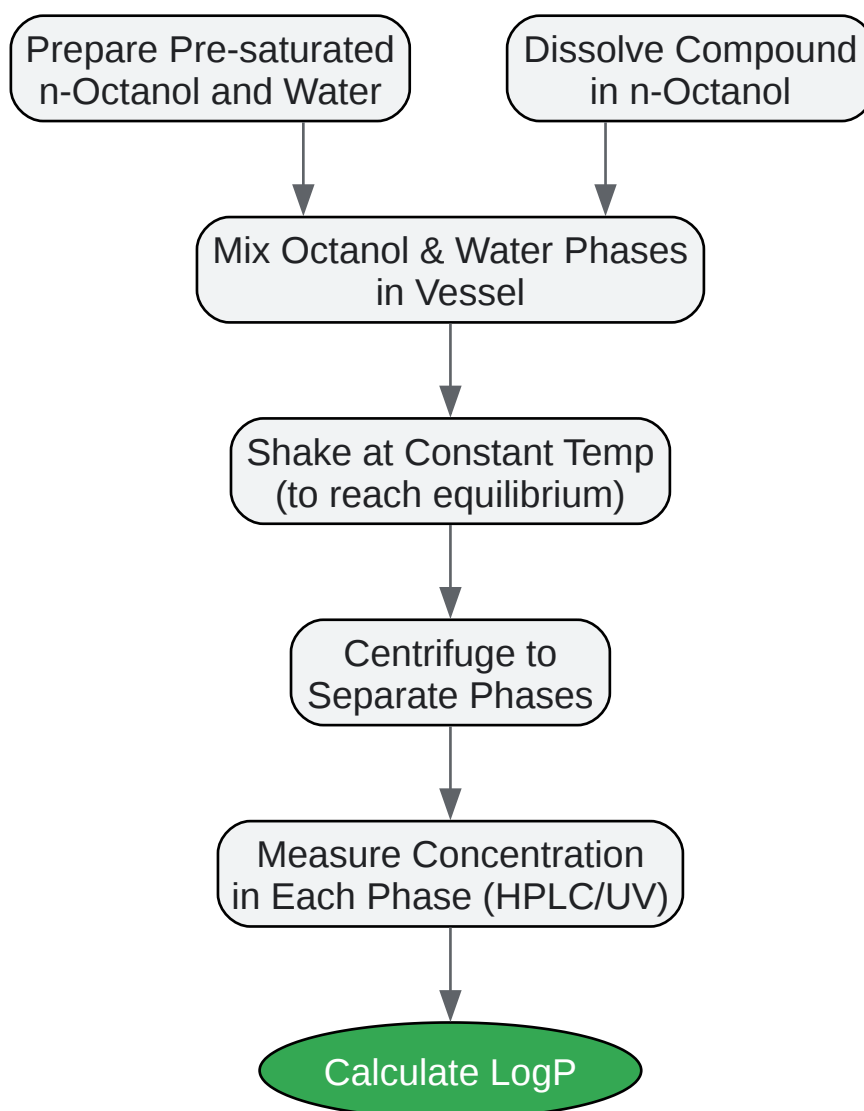
For an ionizable molecule like **1-(2-Benzylloxy-ethyl)-piperazine**, the distribution coefficient (LogD) is more physiologically relevant. LogD accounts for the partitioning of all species (ionized and neutral) at a given pH, whereas LogP refers strictly to the neutral form. Given its basic nature, the LogD of this compound will be highest at high pH (where it is neutral) and will decrease as the pH drops and the molecule becomes protonated and more water-soluble. The presence of the benzyl group contributes significantly to its lipophilicity.

## Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.<sup>[14][15][16]</sup>

Methodology:

- Solvent Preparation: High-purity n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
- Sample Preparation: A known amount of **1-(2-Benzoyloxy-ethyl)-piperazine** is dissolved in the n-octanol phase. The concentration should be low (e.g., <0.01 M) to avoid self-association.
- Partitioning: The n-octanol solution is mixed with a precise volume of the pre-saturated water phase in a vessel. The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: The LogP is calculated as:  $\text{LogP} = \log_{10} \left( \frac{[\text{Concentration}]_{\text{n-octanol}}}{[\text{Concentration}]_{\text{water}}} \right)$



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Caption: OECD 107 Shake-Flask method for LogP determination.

## Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[3] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[17] For **1-(2-Benzyloxy-ethyl)-piperazine**, solubility is expected to be highly pH-dependent. In acidic environments where the piperazine nitrogens are protonated, the resulting salt form will exhibit significantly higher solubility than the free base at neutral or alkaline pH. While piperazine itself

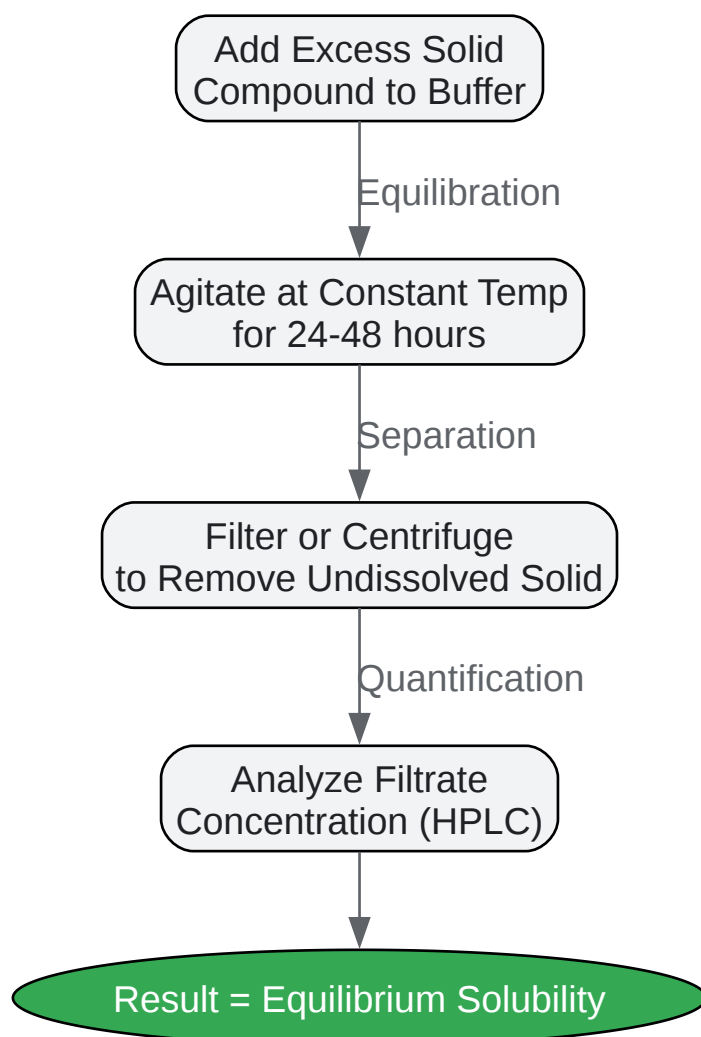
is very water-soluble, the large, non-polar benzyloxy-ethyl group will substantially decrease the intrinsic solubility of the neutral molecule.[\[11\]](#)[\[18\]](#)

## Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most stable and relevant value for drug development.[\[19\]](#)[\[20\]](#)

Methodology:

- **Sample Addition:** An excess amount of solid **1-(2-Benzyloxy-ethyl)-piperazine** is added to a vial containing the aqueous medium of interest (e.g., water, phosphate-buffered saline pH 7.4).
- **Equilibration:** The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (24-48 hours) to ensure equilibrium between the dissolved and solid states is achieved.
- **Sample Separation:** The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to remove all undissolved solid.
- **Quantification:** The concentration of the compound in the clear filtrate is measured using a validated analytical technique like HPLC-UV.
- **Result:** The measured concentration represents the thermodynamic solubility of the compound in that specific medium.



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Caption: Workflow for thermodynamic solubility determination.

## Spectral Properties

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. The primary techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Predicted Spectral Characteristics for **1-(2-Benzyloxy-ethyl)-piperazine**



Technique	Expected Observations
$^1\text{H}$ NMR	- Aromatic Protons: Signals in the $\sim 7.2\text{--}7.4$ ppm range corresponding to the monosubstituted benzene ring. - Benzylic Protons ( $-\text{O}-\text{CH}_2\text{-Ph}$ ): A singlet around $\sim 4.5$ ppm. - Ether Protons ( $-\text{O}-\text{CH}_2\text{-CH}_2\text{-N}$ ): Two triplets, one for the $-\text{O}-\text{CH}_2$ -protons and another for the $-\text{CH}_2\text{-N}$ protons. - Piperazine Protons: Multiple signals in the $\sim 2.4\text{--}2.8$ ppm range, appearing as broad multiplets due to ring conformation.
$^{13}\text{C}$ NMR	- Aromatic Carbons: Signals between $\sim 127\text{--}138$ ppm. - Benzylic Carbon: Signal around $\sim 73$ ppm. - Ether Carbons: Signals in the $\sim 60\text{--}70$ ppm range. - Piperazine Carbons: Signals in the $\sim 45\text{--}55$ ppm range.
Mass Spec (MS)	- Molecular Ion ( $\text{M}+\text{H}^+$ ): Expected at $m/z$ 221.16. - Key Fragments: A prominent fragment corresponding to the benzyl cation ( $\text{C}_7\text{H}_7^+$ ) at $m/z$ 91, and fragments resulting from cleavage of the piperazine ring.

## Summary and Conclusion

The physicochemical properties of **1-(2-Benzyloxy-ethyl)-piperazine** are a direct consequence of its hybrid structure, combining the hydrophilic, basic piperazine core with a lipophilic benzyloxy-ethyl side chain. This balance dictates its behavior in biological systems and is a critical consideration for its potential development as a therapeutic agent.

Table 3: Summary of Physicochemical Properties

Parameter	Predicted/Expected Value/Behavior	Importance in Drug Development
Molecular Weight	220.31 g/mol	Within "rule of five" guidelines for good oral absorption.[21]
pKa	Two values expected, one slightly below 9.7 and one around 5.5.	Governs solubility and permeability across physiological pH gradients.
LogP / LogD (pH 7.4)	Moderately lipophilic (LogP > 2); LogD will be lower than LogP at pH 7.4 due to partial protonation.	Influences membrane transport, protein binding, and metabolic stability.
Aqueous Solubility	Low intrinsic solubility, but significantly increased at acidic pH.	Critical for formulation, dissolution, and oral bioavailability.

In conclusion, a comprehensive experimental characterization of pKa, LogD, and pH-dependent solubility is essential for any research program involving **1-(2-Benzoyloxy-ethyl)-piperazine**. The protocols and insights provided in this guide serve as a robust framework for obtaining these critical data, enabling informed decisions in the optimization and development of this and structurally related molecules.

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